molecular formula C24H18FN5 B2782329 2-[3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 866345-63-3

2-[3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2782329
CAS No.: 866345-63-3
M. Wt: 395.441
InChI Key: QDJTXFKNCGGSIE-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C24H18FN5 and its molecular weight is 395.441. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Activity

Studies have shown that quinazoline derivatives possess significant antimicrobial and antibacterial properties. For instance, the synthesis of substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters has demonstrated excellent growth inhibition activity against pathogenic strains, suggesting their potential as antibacterial agents (Mood, Boda, & Guguloth, 2022). Similarly, novel [1,2,4]Triazolo[1,5‐c]quinazoline derivatives have been evaluated for their antibacterial activities, showing promising results (Zeydi, Montazeri, & Fouladi, 2017).

Cytotoxicity and Anticancer Activity

Quinazoline derivatives have also been studied for their cytotoxicity against cancer cell lines. A study on 5-styryltetrazolo[1,5-c]quinazolines showed significant cytotoxicity against human breast adenocarcinoma and cervical cancer cells (Mphahlele, Gildenhuys, & Parbhoo, 2017). Another research on new 4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas indicated anticancer activity against neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between quinazoline derivatives and biological targets. Such studies have been conducted to investigate the binding efficiency of these compounds to various enzymes and receptors, providing insights into their mechanism of action and potential therapeutic applications.

Synthetic Methodology and Chemical Properties

The synthesis and characterization of quinazoline derivatives are fundamental aspects of their scientific applications. Research in this area includes the development of new synthetic routes, structural analysis, and the exploration of their chemical properties. For example, the synthesis of 2,3,4-trisubstituted 3,4-dihydroquinazolines via a Ugi 4CC/Staudinger/aza-Wittig sequence showcases the innovative methodologies in creating complex quinazoline frameworks (Zhong, Wang, & Ding, 2011).

Properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(4-fluorophenyl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5/c25-19-11-9-17(10-12-19)22-24-26-23(20-7-3-4-8-21(20)30(24)28-27-22)29-14-13-16-5-1-2-6-18(16)15-29/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJTXFKNCGGSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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